molecular formula C8F10O B2928009 1,2,3,4,5-Pentafluoro-6-(pentafluoroethoxy)benzene CAS No. 159752-92-8

1,2,3,4,5-Pentafluoro-6-(pentafluoroethoxy)benzene

Cat. No.: B2928009
CAS No.: 159752-92-8
M. Wt: 302.071
InChI Key: DXCBQWWXMZTQFK-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentafluoro-6-(pentafluoroethoxy)benzene is a fluorinated aromatic compound with the molecular formula C8F10O . This compound is characterized by the presence of five fluorine atoms attached to the benzene ring and an additional pentafluoroethoxy group. The high degree of fluorination imparts unique chemical and physical properties, making it a compound of interest in various scientific and industrial applications .

Preparation Methods

The synthesis of 1,2,3,4,5-Pentafluoro-6-(pentafluoroethoxy)benzene typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1,2,3,4,5-Pentafluoro-6-(pentafluoroethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: Due to the electron-withdrawing nature of the fluorine atoms, the compound is highly reactive towards nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

    Oxidation and Reduction: The compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate (KMnO4). Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,2,3,4,5-Pentafluoro-6-(pentafluoroethoxy)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentafluoro-6-(pentafluoroethoxy)benzene involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, altering their activity. The high electronegativity of fluorine atoms can influence the binding affinity and specificity of the compound.

    Pathways Involved: It can modulate signaling pathways by affecting the activity of key proteins and enzymes.

Comparison with Similar Compounds

1,2,3,4,5-Pentafluoro-6-(pentafluoroethoxy)benzene can be compared with other similar fluorinated compounds:

The uniqueness of this compound lies in its combination of high fluorine content and the presence of an ethoxy group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-(1,1,2,2,2-pentafluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F10O/c9-1-2(10)4(12)6(5(13)3(1)11)19-8(17,18)7(14,15)16
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCBQWWXMZTQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)OC(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40896489
Record name 1,2,3,4,5-Pentafluoro-6-(pentafluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40896489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159752-92-8
Record name 1,2,3,4,5-Pentafluoro-6-(pentafluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40896489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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